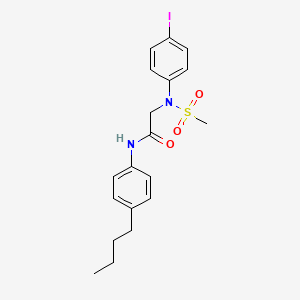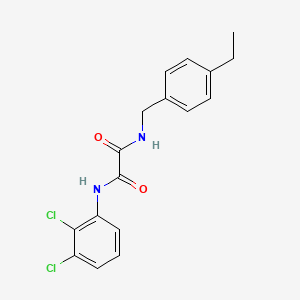![molecular formula C17H25NO2 B4738760 3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine](/img/structure/B4738760.png)
3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine
説明
3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine, commonly known as DMPP, is a chemical compound that belongs to the class of piperidine derivatives. DMPP has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
DMPP activates nAChRs by binding to the receptor's agonist-binding site, which results in the opening of the ion channel and the influx of cations into the cell. This process leads to depolarization of the cell membrane and the initiation of an action potential. DMPP has been shown to have a high affinity for alpha7 nAChRs, which are involved in various cognitive and behavioral processes.
Biochemical and Physiological Effects:
DMPP has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. DMPP has been used to study the effects of nAChR activation on synaptic plasticity, learning, and memory. DMPP has also been shown to have anti-inflammatory and neuroprotective effects in various animal models.
実験室実験の利点と制限
DMPP has several advantages for lab experiments, including its high potency and selectivity for nAChRs, its ability to activate both central and peripheral nAChRs, and its relatively low toxicity. However, DMPP has some limitations, including its short half-life and the potential for desensitization of nAChRs with prolonged exposure.
将来の方向性
DMPP has the potential for various future applications in scientific research, including the development of new drugs for the treatment of neurological and psychiatric disorders, the study of the role of nAChRs in cancer and immune system function, and the development of new tools for the modulation of nAChR activity. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DMPP.
科学的研究の応用
DMPP has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central and peripheral nervous systems. DMPP has been used to study the function and regulation of nAChRs, as well as their role in various physiological and pathological processes.
特性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-5-7-16(8-6-12)20-15(4)17(19)18-10-13(2)9-14(3)11-18/h5-8,13-15H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSXSDKKHIFZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)OC2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)

![methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4738693.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B4738701.png)



![1-[(2,6-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4738734.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4738742.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4738746.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4738762.png)
![N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide](/img/structure/B4738768.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4738790.png)